2-Bromo-3-fluoro-4-iodopyridine
Description
Strategic Importance of Halogenated Pyridine (B92270) Scaffolds as Synthetic Intermediates
Halogenated pyridine scaffolds are cornerstone intermediates in the synthesis of a vast array of functional organic molecules. The pyridine ring is a ubiquitous structural motif found in over 7,000 existing drug molecules, as well as in agrochemicals, ligands for metal catalysts, and functional materials. youtube.comyoutube.com The introduction of halogen atoms onto the pyridine ring significantly enhances its utility as a synthetic building block. pipzine-chem.com
These halogen substituents serve as versatile handles for a multitude of chemical transformations, most notably in cross-coupling reactions (such as Suzuki, Stille, and Sonogashira couplings) and nucleophilic aromatic substitution (SNAr) reactions. pipzine-chem.comossila.com The differential reactivity of various halogens (F, Cl, Br, I) allows for programmed, site-selective functionalization, enabling the construction of highly substituted and complex pyridine derivatives from a single, polyhalogenated precursor. rsc.org This strategic approach is crucial in medicinal chemistry, where precise control over a molecule's structure is essential for tuning its biological activity and properties. nih.gov The presence of halogens can also directly influence a molecule's physicochemical properties and its ability to form halogen bonds, which are increasingly recognized for their importance in ligand-protein interactions. ossila.com
Overview of Contemporary Functionalization Strategies for Pyridine Derivatives
The functionalization of pyridines is a dynamic area of organic chemistry research, driven by the need for efficient and selective methods to modify this important heterocycle. ossila.comrsc.org Because the pyridine ring is electron-deficient, it is generally prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. youtube.com However, direct C-H functionalization has become a major focus, aiming to form new bonds without the need for pre-installed halogen handles, which aligns with the principles of green chemistry. rsc.org
Contemporary strategies for modifying the pyridine core are diverse and sophisticated:
Cross-Coupling Reactions: As mentioned, metal-catalyzed cross-coupling reactions are a mainstay for forming C-C, C-N, C-O, and C-S bonds at halogenated positions. ossila.com
Directed Ortho-Metalation (DoM): This strategy uses a directing group to guide the deprotonation and subsequent functionalization of the position adjacent to it.
Halogen Dance Reactions: In certain polyhalogenated pyridines, treatment with a strong base can induce the migration of a halogen atom to a different position on the ring via a lithiated intermediate, allowing for functionalization at a site that was not originally halogenated. nih.govfujifilm.comambeed.com
Pyridine N-Oxide Chemistry: Activation of the pyridine ring by forming the corresponding N-oxide facilitates both electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. organic-chemistry.org
Dearomatization Strategies: These methods temporarily disrupt the aromaticity of the pyridine ring to enable functionalization patterns, such as meta-selective additions, that are otherwise difficult to achieve. fujifilm.com
Contextualizing 2-Bromo-3-fluoro-4-iodopyridine within the Landscape of Polyhalogenated Pyridine Chemistry
This compound (CAS Number: 884494-52-4) is a prime example of a polyhalogenated pyridine designed for complex, multi-step syntheses. fujifilm.combldpharm.com Its structure is particularly noteworthy because it contains three different halogen atoms—fluorine, bromine, and iodine—each offering a distinct reactivity profile. This inherent differentiation is the key to its strategic value as a synthetic intermediate.
The general hierarchy of reactivity for halogens in common palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This allows for the selective reaction at the C-4 position (iodine) while leaving the C-2 (bromine) and C-3 (fluorine) positions untouched for subsequent transformations. The C-F bond is typically the most robust, often remaining intact throughout several synthetic steps or participating in nucleophilic aromatic substitution under specific conditions.
Synthesis of this specific isomer has been noted from the precursor 3-Bromo-2-fluoropyridine. chemicalbook.com The introduction of the iodine at the 4-position creates a highly activated site for a wide range of coupling reactions. The presence of the bromine at C-2 provides a second, less reactive handle for another coupling event, while the fluorine at C-3 influences the electronic properties of the ring and can serve as a final reaction site or as a permanent substituent in the target molecule. This built-in, tiered reactivity makes this compound a powerful tool for creating diverse libraries of highly substituted pyridines from a single starting material, embodying the efficiency and elegance sought in modern organic synthesis.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 884494-52-4 | fujifilm.com, sinfoochem.com, bldpharm.com, chemicalbook.com |
| Molecular Formula | C₅H₂BrFIN | fujifilm.com, chemicalbook.com |
| Molecular Weight | 301.88 g/mol | chemicalbook.com |
| Melting Point | Not available in cited sources | |
| Boiling Point | Not available in cited sources | |
| Density | Not available in cited sources |
Spectroscopic Data for this compound
| Type of Spectrum | Data |
| ¹H NMR | Not available in cited sources |
| ¹³C NMR | Not available in cited sources |
| Mass Spectrometry | Not available in cited sources |
| Infrared (IR) | Not available in cited sources |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluoro-4-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-5-4(7)3(8)1-2-9-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJPMAKMNDEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 Fluoro 4 Iodopyridine and Analogous Polyhalogenated Pyridines
Regioselective Halogenation Approaches for Pyridine (B92270) Rings
Direct halogenation of the pyridine ring is often complicated by the electron-deficient nature of the heterocycle, which typically requires harsh reaction conditions and can lead to mixtures of regioisomers. nih.govnih.gov To overcome these limitations, several regioselective strategies have been developed.
Directed ortho-Metalation and Subsequent Halogenation Protocols
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic rings. znaturforsch.comacs.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile. In the context of pyridine synthesis, a variety of DMGs can be employed to direct halogenation to specific positions. acs.org For instance, the deprotonation of a substituted pyridine with a lithium amide base, such as lithium diisopropylamide (LDA), followed by the addition of a halogen source like iodine, can introduce a halogen atom with high regioselectivity. znaturforsch.comacs.org
A practical application of this is the synthesis of 3-bromo-2-chloro-4-fluoropyridine, a precursor for more complex polyhalogenated pyridines. acs.org This is achieved by the ortho-lithiation of 2-chloro-4-fluoropyridine (B1362352) with LDA at low temperatures, followed by quenching with a bromine source. acs.org This strategy highlights the ability of DoM to introduce halogens at specific sites, guided by the electronic and steric influence of existing substituents.
Table 1: Examples of Directed ortho-Metalation for Pyridine Halogenation
| Starting Material | Directing Group | Base | Electrophile | Product | Reference |
| 2-Chloro-4-fluoropyridine | -Cl, -F | LDA | 1,2-Dibromotetrafluoroethane | 3-Bromo-2-chloro-4-fluoropyridine | acs.org |
| Substituted Pyridine O-carbamates | -OC(O)NEt2 | s-BuLi/TMEDA | I2 | 2-Iodo-pyridyl O-carbamates | acs.org |
| 3,5-Dibromopyridine (B18299) | -Br | TMPMgCl·LiCl | I2 | 3,5-Dibromo-2-iodopyridine | znaturforsch.com |
This table is not exhaustive and represents selected examples.
Exploitation of Designed Phosphine (B1218219) Reagents for Selective C-H Halogenation
A novel and highly selective method for the 4-halogenation of pyridines involves the use of specially designed phosphine reagents. nih.govnih.govresearchgate.netfigshare.comacs.org This two-step process begins with the installation of a heterocyclic phosphine at the 4-position of the pyridine ring, forming a phosphonium (B103445) salt. nih.govnih.gov This phosphonium group then acts as a leaving group and is subsequently displaced by a halide nucleophile. nih.govnih.gov
This strategy has proven effective for a broad range of unactivated and substituted pyridines and is even applicable to the late-stage halogenation of complex molecules like pharmaceuticals. nih.govresearchgate.net Computational studies suggest that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govnih.govfigshare.com The steric environment around the C-P bond plays a crucial role in the reactivity, influencing the differences observed between 2- and 3-substituted pyridines. nih.govfigshare.com This method provides a valuable tool for accessing 4-halopyridines, which are often difficult to synthesize using traditional electrophilic aromatic substitution methods. nih.gov
Stepwise Halogenation and Cross-Coupling Sequences for Precision Polysubstitution
The synthesis of highly substituted pyridines often relies on a stepwise approach, combining multiple halogenation and cross-coupling reactions to build molecular complexity with precision. chemrxiv.orgchemrxiv.org This strategy allows for the controlled introduction of different functional groups at specific positions on the pyridine ring. For example, a halopyridine can undergo a metal-halogen exchange followed by reaction with an electrophile to introduce a new substituent. znaturforsch.com
This stepwise approach is particularly useful for synthesizing polysubstituted pyridines where direct methods are not feasible or lack regioselectivity. The sequence of reactions can be tailored to achieve the desired substitution pattern, taking advantage of the differential reactivity of various halogen atoms in cross-coupling reactions.
Halogen Dance Reactions as a Route to Polyhalogenated Pyridines
The halogen dance reaction, also known as halogen migration or scrambling, is a fascinating and synthetically useful transformation where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.orgclockss.orgwhiterose.ac.ukresearchgate.net This rearrangement is driven by thermodynamics, leading to the formation of a more stable organometallic intermediate. wikipedia.org
This reaction provides a powerful method for accessing regioisomers of halopyridines that are difficult to obtain through other means. wikipedia.orgclockss.org The process typically involves deprotonation of a halopyridine with a strong base like LDA, which initiates the migration of the halogen. wikipedia.orgclockss.org The newly formed lithiated species can then be trapped with an electrophile, resulting in a polysubstituted pyridine. wikipedia.org For instance, the reaction of a bromopyridine with LDA can lead to a rearranged bromo-lithiopyridine intermediate, which upon quenching with iodine, yields a bromo-iodopyridine derivative with a substitution pattern different from the starting material. nih.govacs.orgclockss.org The halogen dance has been successfully employed in the synthesis of unique polyhalogenated pyridines, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine. nih.govacs.org
Table 2: Examples of Halogen Dance Reactions in Pyridine Synthesis
| Starting Material | Base | Key Feature | Product | Reference |
| 3-Bromo-2-chloro-4-fluoropyridine | LDA | 1,2-Halogen Shift | 5-Bromo-2-chloro-4-fluoro-3-iodopyridine (after iodination) | nih.govacs.org |
| Iodo Pyridine O-carbamates | LDA | DoM-Halogen Dance Sequence | Trisubstituted Pyridyl O-carbamates | acs.org |
| 2-Bromo-4-iodopyridine | LDA | Bromine as DMG | 2-Bromo-4-iodopyridine (via halogen dance) | clockss.org |
This table is not exhaustive and represents selected examples.
Metal-Catalyzed Approaches to C-Halogen Bond Manipulations
Metal-catalyzed reactions, particularly those involving palladium, have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. nih.govrsc.orgacs.orgnih.gov These methods offer mild and efficient ways to form new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions in the Synthesis of Pyridine Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are indispensable tools for the functionalization of halopyridines. nih.govnih.govacs.org These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups, onto the pyridine ring. nih.govacs.org The differential reactivity of C-I, C-Br, and C-Cl bonds in these catalytic cycles allows for selective functionalization of polyhalogenated pyridines. pipzine-chem.com
For example, the palladium-catalyzed coupling of a halopyridine with a boronic acid (Suzuki-Miyaura coupling) can be used to form a new C-C bond. acs.org Similarly, the coupling with an amine (Buchwald-Hartwig amination) can introduce a nitrogen-based substituent. nih.gov These reactions are often characterized by their high functional group tolerance and broad substrate scope, making them highly valuable for the synthesis of complex pyridine derivatives. nih.govnih.gov The development of advanced catalyst systems, including specialized ligands, continues to expand the capabilities of these powerful transformations. nih.gov
Bromine-Magnesium Exchange and Related Organometallic Strategies for Pyridine Functionalization
The functionalization of the pyridine ring, an electron-deficient system, presents unique challenges that are often addressed through the use of organometallic intermediates. beilstein-journals.orgnih.gov Among these methods, the bromine-magnesium exchange reaction has emerged as a powerful tool for creating pyridylmagnesium reagents, which can then react with various electrophiles. This strategy is particularly effective for introducing substituents onto the pyridine core in a regioselective manner.
The use of isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance solubility and reactivity, is a common approach for performing Br-Mg exchange on bromopyridines. researchgate.netrsc.org This method allows for the formation of Grignard reagents at room temperature, a significant advantage over low-temperature lithiation methods. researchgate.net Studies on various bromopyridines and dibromopyridines have demonstrated the utility of this approach for synthesizing a range of functionalized pyridines. researchgate.net For instance, the exchange reaction on 2,3- and 2,5-dibromopyridines proceeds with complete regioselectivity, allowing for stepwise functionalization. researchgate.net
In the context of highly substituted pyridines, the electronic environment created by existing substituents plays a crucial role in directing the regioselectivity of the metalation. For example, a tosyloxy group at the 2-position of a 3,5-dibromopyridine derivative was found to direct a highly regioselective Br/Mg exchange at the 3-position using iso-PrMgCl·LiCl. rsc.org This directing effect is attributed to the inductive influence of the tosyloxy group. rsc.org Similarly, the N-oxide functionality can direct the magnesiation of iodo- or 2-bromopyridine (B144113) N-oxides. acs.orgacs.orgnih.gov The bromine atom adjacent to the N-oxide (at the 2- or 6-position) undergoes regioselective magnesiation, even in the presence of other halogen substituents. acs.orgacs.org This strategy has proven effective in the total synthesis of natural products like caerulomycins E and A. acs.orgacs.org
The resulting pyridylmagnesium reagents can be trapped with a variety of electrophiles to introduce diverse functional groups. This two-step sequence of exchange and electrophilic trapping is a cornerstone of modern pyridine chemistry. rsc.org
Table 1: Regioselective Bromine-Magnesium Exchange in Pyridine Derivatives
| Starting Material | Reagent | Position of Mg Exchange | Key Factor Influencing Selectivity | Reference |
|---|---|---|---|---|
| 3,5-Dibromo-2-tosyloxypyridine | iso-PrMgCl·LiCl | 3-position | Inductive effect of the 2-tosyloxy group | rsc.org |
| 2-Bromopyridine N-oxide | i-PrMgCl·LiCl | 2-position | Directing effect of the N-oxide group | acs.orgacs.org |
| 2,3-Dibromopyridine | iPrMgCl | 3-position | Inherent reactivity differences | researchgate.net |
| 2,5-Dibromopyridine | iPrMgCl | 5-position | Inherent reactivity differences | researchgate.netacs.org |
Beyond magnesium-based reagents, other organometallic systems, including those based on zinc, have been utilized for the selective functionalization of pyridines. nih.gov These methods, often involving transmetalation from an initial organomagnesium or organolithium species, expand the scope of accessible structures. nih.gov
Development of Transition-Metal-Free Amination Methods for Polyhalogenated Pyridines
The introduction of amino groups onto the pyridine scaffold is a common transformation in the synthesis of pharmaceuticals and agrochemicals. While transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are widely used, there is a growing interest in developing transition-metal-free alternatives to reduce cost and metal contamination in final products. acs.orgresearchgate.net
Recent research has demonstrated that polyhalogenated pyridines can undergo selective amination under transition-metal-free conditions, often promoted by a strong base. acs.orgresearchgate.net Sodium tert-butoxide (NaOtBu) has been shown to be highly effective for the site-selective amination of various polyhalogenated pyridines. acs.org This method can even be performed using water as a solvent, highlighting its environmental benefits. acs.org Mechanistic studies suggest that in some cases, the reaction may proceed through the dissociation of N,N-dimethylformamide (DMF), when used as a reagent, to generate dimethylamine (B145610) in situ. acs.org
The regioselectivity of these amination reactions is a critical consideration. For substrates containing multiple halogen atoms, the reaction often occurs at a specific position, governed by the electronic properties of the pyridine ring and the nature of the leaving groups. These base-promoted methods provide a practical and environmentally conscious route to key intermediates like 2-aminopyridine (B139424) halides. acs.org
Another emerging transition-metal-free strategy involves the use of magnesium amides of the type R₂NMgCl·LiCl. nih.gov These reagents have been successfully employed for the amination of pyridine-2-sulfonyl chloride and related N-heterocycles. nih.gov This approach can be combined with directed ortho-magnesiation to achieve 2,3-functionalized pyridines. nih.gov Furthermore, photodecarboxylative amination of redox-active esters with diazirines represents a novel, mild, and transition-metal-free method for generating C-N bonds. chemrxiv.org
Table 2: Examples of Transition-Metal-Free Amination of Halopyridines
| Substrate | Reagent/Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| 2,5-Dibromopyridine | DMF, NaOtBu, H₂O, 140 °C | 2-Amino-5-bromopyridine derivative | Environmentally benign, water as solvent | acs.org |
| Generic Aryl Halides | KN(Si(CH₃)₃)₂, Dioxane | N-Arylated amines | High yields, avoids transition metals | researchgate.net |
| Pyridine-2-sulfonyl chloride | R₂NMgCl·LiCl | Pyridine-2-sulfonamides | Uses magnesium amides | nih.gov |
| Redox-active esters | Diazirines, phosphine, blue light | Amines | Photochemical, mild conditions | chemrxiv.org |
Specialized Strategies for Incorporating Fluorine into Pyridine Systems
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. eurekalert.orgchemeurope.com Consequently, the development of methods for the fluorination of pyridines is of significant interest.
One direct approach involves the C-H fluorination of the pyridine ring. A method utilizing silver(II) fluoride (B91410) (AgF₂) has been developed for the site-selective conversion of C-H bonds adjacent to the nitrogen in pyridines and diazines into C-F bonds. orgsyn.org This reaction is notable for its high functional group tolerance and its ability to proceed at or near room temperature with a commercially available reagent. orgsyn.org
Another strategy involves the modification of pre-functionalized pyridines. Pyridine N-oxides serve as versatile starting materials. They can be regioselectively converted into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. acs.org These stable intermediates can then undergo nucleophilic fluorination to produce 2-fluoropyridines. This method is applicable for both standard (¹⁹F) and radio-fluorination (¹⁸F), making it valuable for the synthesis of PET imaging agents. acs.org
The synthesis of fluoropyridine compounds can also be achieved through diazotization reactions. An improved Balz-Schiemann reaction, where aminopyridine compounds are treated with a nitrite (B80452) source in anhydrous hydrogen fluoride or HF-pyridine, can yield fluoropyridines. google.com For instance, 2-bromo-3-fluoro-4-picoline can be synthesized from the corresponding 3-amino-2-bromo-4-picoline (B136864) via this route. google.com
Finally, the catalytic hydrogenation of fluorinated pyridines provides access to fluorinated piperidines, which are important scaffolds in medicinal chemistry. nih.gov By using a palladium catalyst, often in the presence of an acid, fluoropyridines can be selectively reduced. This method has been shown to be robust and tolerant of various functional groups. nih.gov
Table 3: Methods for the Fluorination of Pyridine Scaffolds
| Strategy | Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Direct C-H Fluorination | Pyridine | AgF₂ | 2-Fluoropyridine | orgsyn.org |
| Fluorination via Ammonium Salt | Pyridine N-Oxide | 1. Activating agent, R₃N 2. Fluoride source (e.g., TBAF) | 2-Fluoropyridine | acs.org |
| Modified Balz-Schiemann | Aminopyridine | NaNO₂, HF-Pyridine | Fluoropyridine | google.com |
| Catalytic Hydrogenation | Fluoropyridine | H₂, Pd catalyst, Acid | Fluoropiperidine | nih.gov |
| Temporary Dearomatization | Pyridine | Difluoromethyl-containing reagents | Difluoromethylated Pyridine | eurekalert.orgchemeurope.com |
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 3 Fluoro 4 Iodopyridine and Its Derivatives
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines
Nucleophilic aromatic substitution on pyridine (B92270) and its derivatives is generally more favorable than on benzene (B151609) due to the electron-deficient nature of the pyridine ring. pearson.com The nitrogen atom withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions, making them more electrophilic and susceptible to nucleophilic attack. nih.gov This intrinsic property is further modulated by the presence of halogen substituents, which influence the reaction's regioselectivity and rate.
Analysis of Electronic and Steric Influences of Halogen Substituents on SNAr Reactivity
The reactivity of halogens as leaving groups in SNAr reactions is influenced by both electronic and steric factors. A well-established trend for leaving group ability in activated aryl halides is F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. researchgate.netwikipedia.org This "element effect" is attributed to the rate-determining step of SNAr, which is the initial nucleophilic attack to form a stabilized carbanion intermediate (a Meisenheimer complex). wikipedia.orgpressbooks.pub The high electronegativity of fluorine is particularly effective at stabilizing the transition state leading to this intermediate. nih.gov
In the context of 2-bromo-3-fluoro-4-iodopyridine, the electron-withdrawing nature of the fluorine at the 3-position and the halogens at the 2- and 4-positions enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The electronegativity of the halogens plays a significant role in this activation.
Steric hindrance can also play a crucial role. For instance, substituents at the 2- and 6-positions of the pyridine ring can sterically hinder the approach of a nucleophile. researchgate.net In the case of this compound, the bromine atom at the 2-position and the iodine atom at the 4-position, along with the fluorine at the 3-position, create a sterically crowded environment that can influence the site of nucleophilic attack.
Site-Selectivity in Nucleophilic Attacks on Polyhalogenated Pyridines
In polyhalogenated pyridines, the site of nucleophilic attack is determined by a combination of electronic activation and the leaving group's ability. The positions ortho (2 and 6) and para (4) to the ring nitrogen are electronically activated towards nucleophilic attack. nih.gov When different halogens are present, the one at the most activated position is typically substituted.
For a molecule like this compound, the C4 position is para to the nitrogen and is therefore highly activated. The C2 position is also activated due to its ortho relationship with the nitrogen. The general leaving group trend in SNAr (F > Cl > Br > I) would suggest that if all positions were equally activated, fluoride (B91410) would be the best leaving group. However, in many polyhalogenated pyridines, the halogen at the 4-position is preferentially displaced. researchgate.net For instance, in polyfluoropyridines, reactions with amines have shown site-selectivity at the ortho-position to the nitrogen ring. fao.org
The interplay between electronic activation and halogen leaving group ability dictates the final product. In many cases, careful control of reaction conditions can allow for the selective substitution of one halogen over another, providing a powerful tool for the stepwise functionalization of the pyridine core. youtube.com
Chemoselective Transformations via Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For polyhalogenated pyridines like this compound, the differential reactivity of the carbon-halogen bonds is key to achieving chemoselective functionalization.
Comparative Reactivity of Different Carbon-Halogen Bonds (C-Br, C-I, C-F)
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl >> C-F. savemyexams.comchemistryguru.com.sg This trend is based on the bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle. savemyexams.com The C-F bond is the strongest and typically unreactive under standard cross-coupling conditions. savemyexams.com
This reactivity difference allows for the selective functionalization of polyhalogenated pyridines. In this compound, the C-I bond at the 4-position is the most reactive site for cross-coupling reactions. This enables the introduction of a substituent at this position while leaving the C-Br and C-F bonds intact for subsequent transformations. Similarly, the C-Br bond can be selectively coupled over the C-F bond.
Table 1: General Reactivity Trend of Carbon-Halogen Bonds in Cross-Coupling Reactions
| Carbon-Halogen Bond | Bond Energy (kJ/mol) | Reactivity in Cross-Coupling |
| C-I | ~228 | Highest |
| C-Br | ~290 | Intermediate |
| C-Cl | ~346 | Lower |
| C-F | ~467 | Lowest (Generally Unreactive) |
Note: Bond energies are approximate values for haloalkanes and can vary in aryl systems but the general trend holds. savemyexams.com
Application of Suzuki-Miyaura, Kumada, and Stille Coupling in Pyridine Functionalization
Several palladium-catalyzed cross-coupling reactions are widely used to functionalize halogenated pyridines:
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. It is one of the most versatile and widely used cross-coupling methods due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. mdpi.commdpi.com For this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at the C-I bond. nih.gov
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organohalide, typically catalyzed by nickel or palladium. researchgate.net It is a powerful method for forming C-C bonds but can be limited by the functional group tolerance due to the high reactivity of Grignard reagents.
Stille Coupling: This reaction utilizes an organotin reagent (organostannane) as the coupling partner. nih.gov Stille couplings are known for their tolerance of a wide range of functional groups. nih.gov However, a major drawback is the toxicity of the organotin compounds. nih.gov In a comparative study, Stille coupling sometimes gives higher yields than Suzuki coupling, especially for substrates with coordinating groups. nih.gov
The chemoselective nature of these reactions on polyhalogenated pyridines allows for the sequential introduction of different substituents. For example, a Stille or Suzuki coupling could be performed at the C-I position of this compound, followed by another coupling reaction at the C-Br position under different conditions. rsc.org
Optimization of Reaction Conditions for Diverse Cross-Coupling Pathways
Achieving high yields and selectivity in cross-coupling reactions of polyhalogenated pyridines often requires careful optimization of reaction conditions. Key parameters include:
Catalyst and Ligand: The choice of palladium or nickel catalyst and the associated ligands is crucial. Different ligands can modulate the reactivity and selectivity of the metal center. For instance, specific ligand combinations have been developed to achieve chemoselective Suzuki-Miyaura cross-couplings. nih.gov In some cases, pyridine derivatives themselves can act as ligands or promoters in nickel-catalyzed couplings. researchgate.net
Base: The base used in reactions like the Suzuki-Miyaura coupling plays a critical role in the transmetalation step. The strength and nature of the base can influence the reaction outcome.
Solvent: The choice of solvent can affect catalyst solubility, reaction temperature, and the stability of intermediates.
Temperature: Reaction temperature is a key factor in controlling selectivity. By carefully controlling the temperature, it is sometimes possible to favor the reaction at the more reactive C-I bond while leaving the C-Br bond untouched.
Mechanistic investigations, including DFT calculations, can provide valuable insights into the reaction pathways and help in the rational design of improved catalyst systems and reaction conditions. ruhr-uni-bochum.de For challenging couplings, in situ generation of a more reactive intermediate, such as converting a bromide to an iodide, can significantly improve yields. nih.gov
Generation and Reactivity of Pyridyl Organometallic Intermediates
The presence of multiple halogen atoms on the pyridine ring of this compound offers several avenues for the generation of pyridyl organometallic intermediates. The significant differences in the C-X bond strengths (C-I < C-Br < C-Cl < C-F) and the propensity of halogens to undergo metal-halogen exchange are key factors that dictate the regioselectivity of these reactions.
In related polyhalogenated pyridine systems, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, the iodine atom is the most common site for initial metal-halogen exchange. For instance, treatment with a Grignard reagent like isopropylmagnesium chloride can selectively displace the iodine to form a pyridylmagnesium species. This intermediate can then be trapped with various electrophiles to introduce new functional groups at the 4-position. A similar reactivity pattern is anticipated for this compound, where the C-I bond is the most labile.
One notable transformation in the chemistry of polyhalogenated pyridines is the "halogen dance" reaction, a base- or metal-induced isomerization where a halogen atom migrates to a different position on the ring via a series of deprotonation and reprotonation steps or through organometallic intermediates. While specific studies on this compound are not extensively documented in the literature, research on analogous compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has shown that such rearrangements can be synthetically useful. nih.govresearchgate.net These reactions can lead to the formation of thermodynamically more stable isomers or provide access to substitution patterns that are not directly achievable.
The generation of lithiated pyridyl intermediates is another common strategy. The use of organolithium bases can lead to either metal-halogen exchange or deprotonation at one of the ring positions. The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. For this compound, the relative acidities of the ring protons and the reactivity of the C-X bonds will determine the site of lithiation.
The following table summarizes the expected reactivity for the generation of organometallic intermediates from this compound based on the known chemistry of similar polyhalogenated pyridines.
| Reagent | Expected Intermediate | Position of Functionalization | Potential Products |
| i-PrMgCl | 2-Bromo-3-fluoro-4-magnesiopyridine | 4 | 4-Substituted-2-bromo-3-fluoropyridines |
| n-BuLi | 2-Bromo-3-fluoro-4-lithiopyridine or lithiation at C-5/C-6 | 4, 5, or 6 | Variously substituted fluoropyridines |
| LDA | Lithiation at C-5 or C-6 | 5 or 6 | 5- or 6-Substituted-2-bromo-3-fluoro-4-iodopyridines |
Exploration of Radical-Mediated Processes in Polyhalogenated Pyridine Chemistry
While ionic and organometallic pathways dominate the reactivity of many halogenated pyridines, radical-mediated processes offer an alternative and complementary approach to their functionalization. However, the exploration of such reactions specifically for this compound is a less developed area of research.
In principle, the C-I and C-Br bonds in this compound could be susceptible to homolytic cleavage under radical conditions, initiated by heat, light, or a radical initiator. The resulting pyridyl radicals could then participate in a variety of transformations, including addition to multiple bonds, hydrogen atom abstraction, or reaction with radical trapping agents.
The relative ease of homolysis (C-I > C-Br) suggests that the 4-pyridyl radical would be the most likely initial intermediate in a radical process. This selectivity would provide a pathway to functionalization at the 4-position, complementing the organometallic methods.
Potential radical-mediated reactions could include:
Atom Transfer Radical Addition (ATRA): The addition of the pyridyl radical across an alkene or alkyne, followed by halogen atom transfer from another molecule of this compound to propagate the radical chain.
Radical Cyclizations: If a suitable unsaturated side chain were introduced onto the pyridine ring, an intramolecular radical cyclization could be envisioned to construct fused heterocyclic systems.
Minisci-type Reactions: While typically involving protonated heteroaromatics, related radical alkylation or acylation reactions at the electron-deficient pyridine ring could potentially be developed.
Detailed mechanistic investigations, including the use of radical clocks and computational studies, would be necessary to fully understand and exploit the potential of radical-mediated processes in the chemistry of this compound. The following table outlines hypothetical research directions for exploring these pathways.
| Research Direction | Proposed Reaction | Expected Outcome |
| Photochemical Homolysis | Irradiation in the presence of a hydrogen donor | Formation of 2-bromo-3-fluoropyridine |
| Radical-initiated Addition | Reaction with an alkene and a radical initiator (e.g., AIBN) | Addition of the pyridyl moiety across the double bond |
| Transition-metal catalyzed radical reactions | Use of a suitable metal catalyst to generate pyridyl radicals | Cross-coupling with various partners under mild conditions |
Computational Chemical Studies Applied to 2 Bromo 3 Fluoro 4 Iodopyridine and Polyhalogenated Pyridine Systems
Density Functional Theory (DFT) Calculations for Elucidating Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to polyhalogenated pyridines to predict their geometries and electronic characteristics. DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), provide excellent agreement with experimental data for related halogenated pyridines. researchgate.net These calculations can determine key structural parameters such as bond lengths and angles, which are influenced by the presence and position of multiple halogen substituents.
Theoretical Prediction of Regioselectivity in Halogenation and Substitution Reactions
Computational chemistry plays a pivotal role in predicting the outcome of chemical reactions. For polyhalogenated pyridines, theoretical methods are instrumental in forecasting the regioselectivity of further halogenation or substitution reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
By analyzing the distribution and energy of the HOMO and LUMO across the pyridine (B92270) ring, chemists can predict which positions are most susceptible to electrophilic or nucleophilic attack. For large and complex molecules, where the FMOs can be delocalized, more advanced techniques like Frontier Molecular Orbitalets (FMOLs) can provide localized reactivity information. nih.gov In the context of 2-bromo-3-fluoro-4-iodopyridine, HOMO analysis can help determine the most likely site for reactions, guiding synthetic strategies. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, serve as a powerful tool for assessing the regioselectivity of reactions. By computing the expected NMR spectra for different potential products of a reaction, chemists can compare these predictions with experimental data to identify the actual isomers formed. This approach is particularly valuable in cases where multiple substitution products are possible. While direct computational NMR studies on this compound are not extensively documented in the provided context, the methodology is broadly applicable to halogenated pyridines for structural elucidation and selectivity assessment.
Analysis of Intramolecular and Intermolecular Interactions in Polyhalogenated Pyridines
The behavior of polyhalogenated pyridines in condensed phases is governed by a complex network of intramolecular and intermolecular interactions. Computational methods are essential for characterizing these weak forces, which include hydrogen bonding and π-π stacking. nih.gov
In polyhalogenated systems, halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can play a significant role in determining crystal packing and molecular assembly. For instance, bis(pyridine) ligands synthesized from 2-bromo-4-fluoropyridine (B1291336) can stabilize an iodine cation through [N−I−N]+ halogen bonding. ossila.com Intramolecular interactions, such as those between adjacent halogen substituents or between a substituent and the pyridine nitrogen, can influence the molecule's conformation and reactivity. nih.gov Studies on related systems have shown that the interplay of these interactions can be complex, and computational analysis helps to dissect the contributions of various forces. nih.govrsc.org
Mechanistic Elucidation via Computational Modeling (e.g., SNAr pathways, transition state analysis)
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For polyhalogenated pyridines, which often undergo nucleophilic aromatic substitution (SNAr), computational studies can map out the entire reaction pathway, including intermediates and transition states.
For example, in the halogenation of pyridines using phosphine (B1218219) reagents, computational studies have shown that the reaction proceeds through a stepwise SNAr pathway. nih.gov These models indicate that N-activation of the pyridyl group is required and that phosphine elimination is the rate-determining step. nih.govresearchgate.net Transition state analysis can reveal the energetic barriers for different potential pathways, explaining observed regioselectivities. For instance, steric interactions between the departing group and substituents on the pyridine ring can be quantified through transition state calculations, explaining differences in reactivity between isomers. nih.gov Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Investigation of Vibrational Properties Using Computational Methods
Computational methods are frequently used to predict and interpret the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the vibrational frequencies and normal modes, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the assignment of observed spectral bands to specific molecular motions.
For halogenated anilines and pyridines, DFT calculations have been shown to produce vibrational frequencies that are in excellent agreement with experimental values. researchgate.netresearchgate.net This allows for a detailed understanding of how the various substituents influence the vibrational properties of the molecule. For this compound, computational vibrational analysis could predict the characteristic frequencies associated with the C-Br, C-F, and C-I stretching and bending modes, as well as the vibrations of the pyridine ring itself. Such studies are valuable for the structural characterization of these complex molecules. olemiss.edunepjol.info
Advanced Spectroscopic Characterization Methodologies for Polyhalogenated Pyridine Structures
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of compounds like 2-bromo-3-fluoro-4-iodopyridine. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR spectra, the precise connectivity and spatial arrangement of atoms can be established.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two protons on the pyridine (B92270) ring. The proton at position 5 (H-5) would likely appear as a doublet of doublets due to coupling with the adjacent fluorine at position 3 and the proton at position 6. The proton at position 6 (H-6) would also be expected to be a doublet of doublets, coupling to the H-5 proton and potentially showing a smaller long-range coupling to the fluorine at C-3. The electron-withdrawing effects of the halogen substituents would shift these proton signals downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide crucial information about the carbon skeleton. Five distinct signals would be anticipated, one for each carbon atom of the pyridine ring. The carbon atoms bonded to the halogens (C-2, C-3, and C-4) would exhibit characteristic chemical shifts influenced by the electronegativity and heavy atom effect of the attached halogen. The C-3 signal would be further split into a doublet due to coupling with the directly attached fluorine atom (¹J-CF). Similarly, other carbon atoms may show smaller, long-range carbon-fluorine couplings (nJ-CF).
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide direct information about the fluorine environment. A single resonance would be expected for the fluorine atom at the C-3 position. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, the signal would likely exhibit coupling to the adjacent protons (H-5) and potentially the C-2 and C-4 carbons, providing valuable connectivity information.
Hypothetical NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | δ 7.5-8.0 (H-5) | dd | J(H-F) = 5-10, J(H-H) = 5-8 |
| δ 8.0-8.5 (H-6) | dd | J(H-H) = 5-8, J(H-F) = 1-3 | |
| ¹³C | δ 140-150 (C-2) | d | ²J(C-F) = 15-25 |
| δ 155-165 (C-3) | d | ¹J(C-F) = 230-260 | |
| δ 90-100 (C-4) | d | ²J(C-F) = 20-30 | |
| δ 125-135 (C-5) | d | ³J(C-F) = 3-7 | |
| δ 150-160 (C-6) | d | ⁴J(C-F) = <3 | |
| ¹⁹F | δ -120 to -140 | m |
Note: These are predicted values based on known substituent effects on pyridine rings and are for illustrative purposes only.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Techniques for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups and characteristic vibrations of a molecule. For this compound, these techniques would reveal the presence of the pyridine ring and the carbon-halogen bonds.
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic protons, the C=C and C=N stretching vibrations of the pyridine ring, and the in-plane and out-of-plane bending vibrations. The C-F, C-Br, and C-I stretching vibrations would also be present, although they may be in the lower frequency region of the spectrum and could be coupled with other vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The carbon-halogen stretching vibrations, particularly the C-I and C-Br bonds, are also expected to give rise to distinct Raman signals.
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Stretching | 3000-3100 | FT-IR, Raman |
| C=C, C=N Ring Stretching | 1400-1600 | FT-IR, Raman |
| C-F Stretching | 1200-1300 | FT-IR |
| C-Br Stretching | 500-650 | FT-IR, Raman |
| C-I Stretching | 450-600 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement of the molecular ion, confirming its elemental formula (C₅H₂BrFIN). The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) and iodine (monoisotopic at ¹²⁷I).
Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms, the pyridine ring, and other small neutral molecules. Analysis of these fragments can help to confirm the substitution pattern on the pyridine ring.
Expected HRMS Data for this compound:
| Ion | Calculated m/z |
| [M]⁺ (C₅H₂⁷⁹BrFIN) | 301.8373 |
| [M]⁺ (C₅H₂⁸¹BrFIN) | 303.8353 |
| [M-Br]⁺ | 222.9454 |
| [M-I]⁺ | 174.9454 |
| [M-Br-F]⁺ | 203.9513 |
X-ray Diffraction Analysis for Precise Solid-State Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the substitution pattern on the pyridine ring and reveal the molecule's conformation.
Additionally, the crystal packing arrangement would be elucidated, showing the intermolecular interactions, such as halogen bonding and π-π stacking, that govern the solid-state architecture. This information is crucial for understanding the physical properties of the compound. As no published crystal structure for this specific compound is available, a detailed discussion of its solid-state conformation and packing remains speculative.
Synthetic Utility of 2 Bromo 3 Fluoro 4 Iodopyridine As a Versatile Chemical Building Block
Role as a Precursor for the Synthesis of Diverse Polysubstituted Pyridine (B92270) Derivatives
2-Bromo-3-fluoro-4-iodopyridine stands out as a highly effective precursor for creating a wide range of polysubstituted pyridine derivatives. This is primarily due to the differential reactivity of its three halogen substituents. The carbon-iodine (C-I) bond is the most susceptible to cleavage, followed by the carbon-bromine (C-Br) bond, with the carbon-fluorine (C-F) bond being the most stable. This predictable reactivity hierarchy allows for sequential and site-specific chemical modifications.
This distinct reactivity is widely exploited in palladium-catalyzed cross-coupling reactions. nih.gov The more reactive C-I bond can be selectively coupled first, followed by a second coupling at the less reactive C-Br position. nih.gov This stepwise approach is a powerful method for constructing highly functionalized pyridine rings. For instance, a Suzuki coupling can be performed at the 4-position (iodine), followed by a subsequent coupling reaction at the 2-position (bromine). nih.gov This strategy has been successfully employed to synthesize various tri-substituted pyridines. nih.gov
The fluorine atom at the 3-position is generally the least reactive towards cross-coupling but can undergo nucleophilic aromatic substitution (SNAr), typically under more forcing conditions. This allows for the introduction of a different set of functional groups, further expanding the diversity of accessible pyridine derivatives. The ability to control the sequence of these reactions provides chemists with a powerful tool for the precise construction of complex molecules.
Below is a table showcasing the synthesis of various pyridine derivatives starting from halogen-rich intermediates, illustrating the principle of sequential functionalization.
| Starting Material | Reagents & Conditions | Product | Research Focus |
| 5-Bromo-6-chloropyridin-3-yl fluorosulfate | 1. Arylboronic acid, Pd catalyst, base 2. Arylboronic acid, different Pd catalyst, base | 5-Aryl-6-aryl'-pyridin-3-yl fluorosulfate | Sequential Suzuki coupling demonstrating reactivity difference (Br > OSO2F > Cl). nih.gov |
| 2,3-Dichloropyridine | Amine, Pd catalyst, base | 2-Amino-3-chloropyridine | Selective Buchwald-Hartwig amination at the more electron-deficient 2-position. |
| 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (B91410) (TBAF), DMSO, 25°C | 3-Fluoro-4-nitropyridine N-oxide | Nucleophilic fluorination at the 3-position, followed by reduction to yield 3-fluoro-4-aminopyridine. nih.gov |
Application in the Construction of Complex Heterocyclic and Macrocyclic Compounds
The unique arrangement of reactive sites on this compound makes it an invaluable building block for the synthesis of more complex molecular architectures, such as fused heterocyclic systems and macrocycles. The capacity for regioselective, sequential functionalization is critical in these intricate synthetic pathways.
For example, the synthesis of the antibiotic Eudistomin T utilizes 3-fluoro-4-iodopyridine (B28142) as a key intermediate. ossila.com The synthesis involves a Suzuki coupling reaction, followed by lithiation and a subsequent cyclization to form the final β-carboline structure. ossila.com This highlights how the dihalogenated pyridine serves as a scaffold for constructing fused ring systems.
In macrocycle synthesis, this versatile pyridine derivative can be incorporated as a rigid, functionalizable segment. The distinct reactivities of the iodo and bromo groups allow for a controlled, stepwise connection of the pyridine unit to other molecular fragments, facilitating the closure of large rings. The fluorine atom can also play a role in modulating the conformational and electronic properties of the resulting macrocyclic compound.
Development of Specialized Ligands for Homogeneous and Heterogeneous Catalysis
The creation of novel ligands is essential for advancing the field of catalysis, and this compound serves as a valuable platform for designing specialized pyridine-based ligands. By selectively replacing the halogen atoms with coordinating groups like phosphines or amines, the steric and electronic properties of the resulting ligand can be precisely tuned.
A common approach involves the sequential substitution of the iodo and bromo groups with moieties such as diphenylphosphine (B32561) to create phosphine-pyridine ligands. These ligands can then be complexed with transition metals like palladium to form catalytically active species. The fluorine atom at the C-3 position can influence the electron density of the pyridine nitrogen and the coordinating atoms, thereby affecting the performance of the catalyst. The modular nature of this synthetic approach allows for the rapid generation of diverse ligand libraries, which can be screened to identify optimal catalysts for specific chemical transformations.
Integration into the Synthesis of Novel Functional Materials and Supramolecular Architectures
The distinct electronic and structural characteristics of polysubstituted pyridines derived from this compound make them highly suitable for integration into novel functional materials and supramolecular structures. The pyridine core can be incorporated into polymers, organic light-emitting diodes (OLEDs), and other advanced materials.
By introducing specific functional groups through the bromo and iodo positions, the properties of the resulting material, such as its photophysical characteristics, thermal stability, and charge-transport capabilities, can be fine-tuned. For instance, attaching chromophores or other electronically active groups can lead to materials with desirable optical or electronic properties.
In the realm of supramolecular chemistry, these functionalized pyridines can act as building blocks for creating well-defined, self-assembling architectures. The pyridine nitrogen atom can participate in hydrogen bonding or metal coordination, guiding the formation of discrete molecular assemblies or extended networks. The steric and electronic nature of the substituents at the C-2, C-3, and C-4 positions are crucial in controlling the geometry and stability of these supramolecular structures.
Strategies for Late-Stage Functionalization of Advanced Molecular Systems
Late-stage functionalization, which involves introducing new functional groups into a complex molecule at a late point in its synthesis, is a highly effective strategy in fields like drug discovery. The differential reactivity of the halogens in this compound makes it an excellent tool for this purpose.
A complex molecule can be coupled with this compound, typically at the C-4 position via the reactive iodine. This leaves the bromo and fluoro groups available for subsequent modifications. This approach enables the rapid diversification of a lead compound or an advanced intermediate, allowing for the exploration of structure-activity relationships without needing to redesign the entire synthetic pathway. For example, a bioactive core could be functionalized with a 2-bromo-3-fluoropyridin-4-yl group. The remaining bromine atom can then serve as a handle for further derivatization through various cross-coupling reactions, introducing a wide array of substituents to investigate their impact on the molecule's biological properties. This strategy significantly accelerates the optimization process in medicinal chemistry.
Conclusion and Future Research Trajectories in Polyhalogenated Pyridine Chemistry
Summary of Key Methodological Advances and Reactivity Insights
The synthesis and functionalization of polyhalogenated pyridines have witnessed significant progress, driven by the demand for novel building blocks in medicinal chemistry and materials science. A critical breakthrough has been the application of halogen dance reactions , which facilitate the selective rearrangement of halogens on the pyridine (B92270) ring. acs.org For instance, the synthesis of compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been achieved through such methodologies, starting from more readily available precursors. acs.orgacs.org This approach, often involving metallation followed by electrophilic trapping, allows for the introduction of iodine at specific positions, a key feature for subsequent cross-coupling reactions.
The differential reactivity of the carbon-halogen bonds is a cornerstone of the synthetic utility of these compounds. The C-I bond is typically the most reactive towards palladium-catalyzed reactions such as Suzuki and Stille couplings , enabling the selective introduction of aryl or other organic fragments. acs.org This chemoselectivity allows for a stepwise and controlled diversification of the pyridine scaffold. Following the reaction at the iodine-bearing carbon, the bromine and then chlorine atoms can be targeted for further transformations, providing a programmed approach to highly substituted pyridines. The fluorine atom, being the least reactive, often remains as a stable substituent, influencing the electronic properties and biological activity of the final molecule.
Recent advancements also include the development of more environmentally benign and efficient reaction conditions. This includes the exploration of base-promoted selective amination of polyhalogenated pyridines in aqueous media, which offers a more sustainable alternative to traditional metal-catalyzed methods. acs.org
Identification of Remaining Synthetic Challenges and Opportunities for Innovation
Despite the progress, the synthesis of specific isomers of polyhalogenated pyridines remains a formidable challenge. The preparation of asymmetrically substituted pyridines often requires multi-step sequences with careful control of regioselectivity. For many of the possible isomers of polyhalogenated pyridines, including numerous (H, F, Cl, Br, I)-substituted pyridines, practical synthetic routes are yet to be developed. acs.orgnih.gov
A significant opportunity for innovation lies in the development of novel catalytic systems that can achieve even higher levels of regioselectivity in the halogenation and functionalization of the pyridine ring. nih.gov This includes catalysts that can differentiate between similar C-Halogen bonds or enable direct C-H functionalization at specific positions on an already halogenated pyridine core. Furthermore, expanding the repertoire of "halogen dance" reactions to include a broader range of substrates and triggerable rearrangements would be highly valuable.
The scale-up of synthetic routes for these complex molecules often presents difficulties. Therefore, the development of robust, high-yielding, and cost-effective syntheses suitable for industrial production is a critical area for future research.
Prospective Avenues for In-Depth Computational and Mechanistic Investigations
The intricate reactivity of polyhalogenated pyridines offers fertile ground for computational and mechanistic studies. rwth-aachen.de Density Functional Theory (DFT) calculations can provide profound insights into the reaction mechanisms of halogen dance rearrangements, predicting the most likely pathways and transition states. researchgate.net Such studies can elucidate the role of the base, solvent, and temperature in controlling the outcome of these reactions.
Computational modeling can also be instrumental in predicting the regioselectivity of cross-coupling reactions. By calculating the relative activation barriers for the oxidative addition of different C-X bonds to a palladium catalyst, it is possible to rationalize and predict the observed chemoselectivity. researchgate.net These theoretical insights can guide the experimental design of more efficient and selective synthetic protocols.
Furthermore, computational studies can be employed to understand the non-covalent interactions, such as halogen bonding, that polyhalogenated pyridines can engage in. ossila.comrsc.org This understanding is crucial for designing molecules with specific binding properties for applications in areas like crystal engineering and drug design.
Future Directions for the Application of Polyhalogenated Pyridines in Chemical Sciences
The unique structural and electronic properties of polyhalogenated pyridines position them as valuable scaffolds for a wide range of applications in the chemical sciences. eurekalert.org
Medicinal Chemistry: Pyridine derivatives are integral to a vast number of pharmaceuticals. nih.govbcrcp.ac.innih.gov The introduction of multiple halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The ability to selectively functionalize polyhalogenated pyridines allows for the creation of diverse molecular libraries for high-throughput screening against various biological targets. pipzine-chem.com The development of new antibacterial and anticancer agents is a particularly promising avenue. nih.gov
Materials Science: The rigid and electron-deficient nature of the polyhalogenated pyridine ring makes it an attractive component for organic electronic materials. By incorporating these units into polymers or small molecules, it is possible to tune the electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The potential for forming specific intermolecular interactions through halogen bonding can also be exploited for the rational design of self-assembling materials with desired optoelectronic properties.
Agrochemicals: Substituted pyridines are also found in many agrochemicals. The development of new, more effective, and environmentally benign pesticides and herbicides is an ongoing need. The synthetic versatility of polyhalogenated pyridines provides a platform for the discovery of new active ingredients.
Catalysis: The use of polyhalogenated pyridines as ligands for transition metal catalysts is an emerging area of interest. ossila.com The electronic and steric properties of the pyridine ring can be finely tuned by the halogen substitution pattern, allowing for the optimization of catalyst performance in a variety of organic transformations.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-Bromo-3-fluoro-4-iodopyridine, and how do reaction conditions influence halogen positioning?
- Methodological Answer : Sequential halogenation or directed ortho-metalation are common approaches. For example, fluorination can be achieved via halogen-exchange reactions using KF in polar aprotic solvents, while iodination may employ N-iodosuccinimide (NIS) under controlled temperatures (40–60°C). The order of halogen introduction is critical: bromine and fluorine are typically introduced first due to their lower reactivity compared to iodine. Catalogs from Kanto Reagents highlight similar multi-halogenated pyridines synthesized via these strategies .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 19F NMR : Identifies fluorine environment (δ ≈ -110 to -130 ppm for aromatic F).
- 1H NMR : Proton signals near δ 8.0–8.5 ppm indicate pyridine ring protons.
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at ~315.8 m/z).
- X-ray Crystallography : Resolves halogen positioning in crystalline form.
Structural data for analogous compounds are available in PubChem entries .
Q. How can purification challenges caused by heavy halogens (Br, I) be addressed?
- Methodological Answer : Use column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate). Halogenated pyridines often exhibit low solubility; recrystallization in ethanol/dichloromethane mixtures improves purity. Kanto Reagents’ purity specifications (>95% for similar compounds) suggest rigorous solvent selection .
Advanced Research Questions
Q. How can competing substitution reactions be minimized during functionalization of this compound in cross-coupling protocols?
- Methodological Answer :
- Selective Coupling : Iodine undergoes Suzuki-Miyaura coupling preferentially under Pd catalysis (e.g., Pd(PPh3)4), while bromine remains inert.
- Protecting Groups : Temporary protection of fluorine (e.g., as a silyl ether) prevents unwanted side reactions.
- Catalyst Optimization : Cu-mediated Ullmann coupling for bromine-specific reactions.
Evidence from halogen-substituted pyridines (e.g., 2-Bromo-4-iodopyridine) supports these approaches .
Q. What are the implications of steric and electronic effects in regioselective functionalization of this compound?
- Methodological Answer :
- Steric Effects : Iodine’s bulkiness directs electrophilic attacks to the less hindered C-5 position.
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the pyridine ring, requiring stronger nucleophiles (e.g., Grignard reagents) for substitution.
Computational studies (DFT) or Hammett parameters for analogous systems can predict reactivity .
Q. How does environmental stability (e.g., light, humidity) impact storage and handling of this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials under inert gas (Ar/N2) to prevent photodehalogenation.
- Moisture Control : Use desiccants (silica gel) and avoid aqueous workups unless necessary.
Kanto Reagents’ storage guidelines for halogenated aromatics recommend 0–6°C for long-term stability .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for cross-coupling reactions involving this compound?
- Methodological Answer :
- Reaction Monitoring : Use LC-MS or TLC to track intermediate formation.
- Catalyst Screening : Test Pd/Cu systems (e.g., PdCl2(dppf) vs. CuI/1,10-phenanthroline) to identify optimal conditions.
- Solvent Effects : DMF or THF may improve solubility versus DMSO.
Variability in yields for similar compounds (e.g., 2-Bromo-4-iodopyridine) highlights the need for condition-specific optimization .
Applications in Complex Synthesis
Q. What role does this compound play in synthesizing polyhalogenated ligands for catalysis?
- Methodological Answer :
- Ligand Design : Halogens act as directing groups for metal coordination (e.g., Pd or Ru).
- Stepwise Functionalization : Iodine can be replaced via Sonogashira coupling to install alkynes, while bromine serves as a handle for further modification.
Examples from Kanto’s catalog (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid) demonstrate utility in iterative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
